

1H NMR Analysis of (3,5-Dimethylisoxazol-4-yl)methylamine: A Comparative Guide

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Compound of Interest

Compound Name: (3,5-Dimethylisoxazol-4-yl)methylamine

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This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **(3,5-Dimethylisoxazol-4-yl)methylamine**. For researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral features against structurally related compounds, supported by experimental data.

Comparative 1H NMR Data

The chemical shifts of **(3,5-Dimethylisoxazol-4-yl)methylamine** are compared with its parent heterocycle, 3,5-dimethylisoxazole, and an N-substituted analogue, 3,5-dimethyl-4-[(ethylamino)methyl]isoxazole. This comparison highlights the electronic effects of the aminomethyl group and further N-alkylation on the proton environments of the isoxazole core.

Compound	Functional Group	Chemical Shift (δ , ppm)	Multiplicity	Solvent
(3,5-Dimethylisoxazol-4-yl)methylamine	-NH ₂	8.52	Broad Singlet	DMSO-d ₆
-CH ₂ -	3.81	Singlet	DMSO-d ₆	
5-CH ₃	2.45	Singlet	DMSO-d ₆	
3-CH ₃	2.30	Singlet	DMSO-d ₆	
3,5-Dimethyl-4-[(ethylamino)methyl]isoxazole	4-H	5.89	Singlet	CDCl ₃
5-CH ₃	2.44	Singlet	CDCl ₃	
3-CH ₃	2.29	Singlet	CDCl ₃	
-CH ₂ -N	-NH-	~1.5 (exchangeable)	Broad	CDCl ₃
5-CH ₃	3.65	Singlet	CDCl ₃	
3-CH ₃	2.38	Singlet	CDCl ₃	
-CH ₂ -CH ₃	2.22	Singlet	CDCl ₃	
-CH ₂ -CH ₃	2.65	Quartet	CDCl ₃	
-CH ₂ -CH ₃	1.10	Triplet	CDCl ₃	

Experimental Protocols

General ¹H NMR Spectroscopy Protocol:

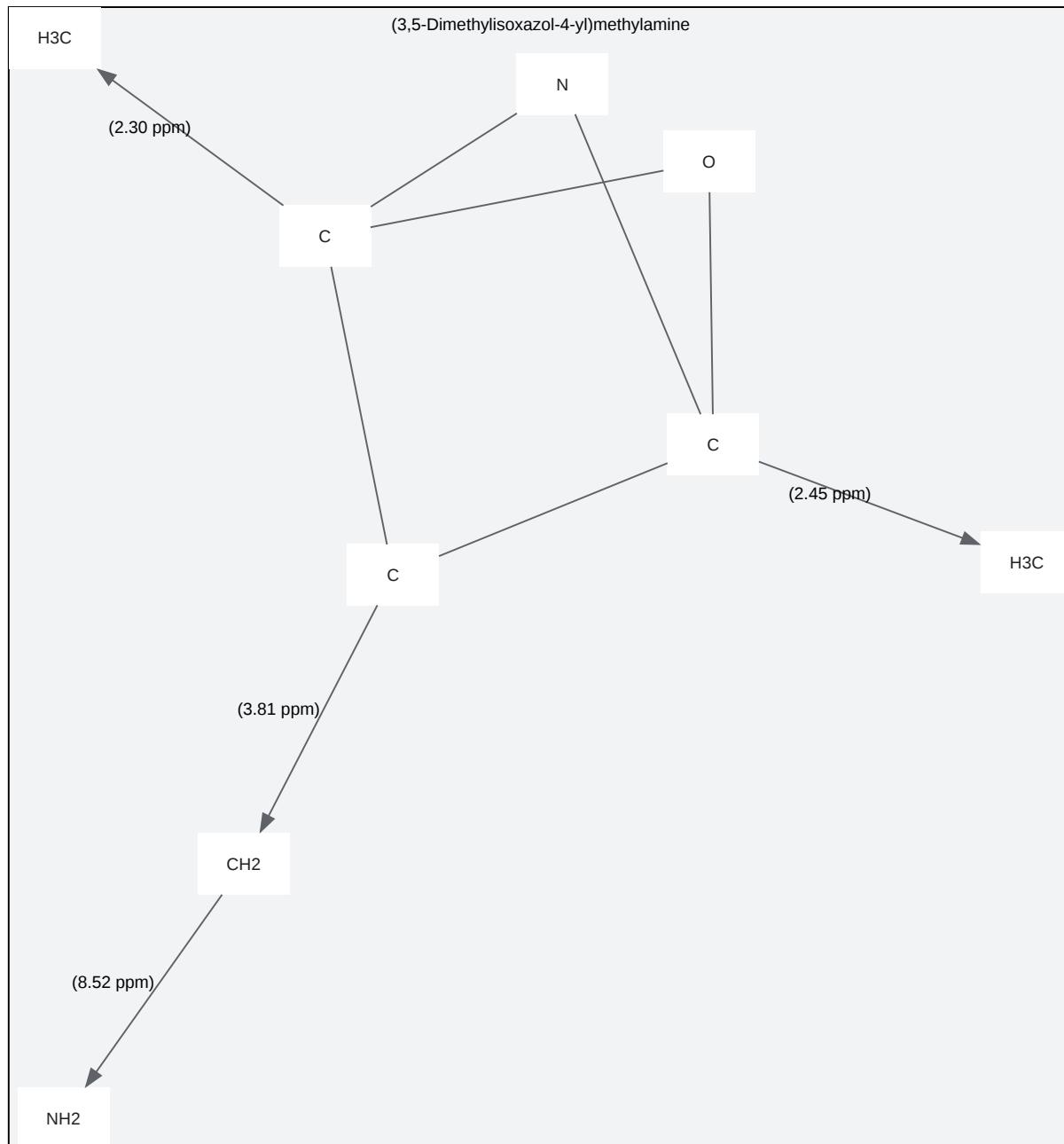
- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

- Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay: 1-5 seconds
 - Pulse width: 30-45 degrees
 - Acquisition time: 2-4 seconds
- Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Data Interpretation and Structural Visualization

The ^1H NMR spectrum of **(3,5-Dimethylisoxazol-4-yl)methylamine** in DMSO-d6 shows four distinct signals.^[1] The two singlets at 2.30 and 2.45 ppm correspond to the two methyl groups at the 3- and 5-positions of the isoxazole ring, respectively. The singlet at 3.81 ppm is assigned to the methylene (-CH₂-) protons of the aminomethyl group. The broad singlet at a significantly downfield shift of 8.52 ppm is characteristic of the two amine (-NH₂) protons.^[1] The broadness of this peak is due to quadrupole broadening from the nitrogen atom and chemical exchange.

The introduction of the aminomethyl group at the 4-position of the 3,5-dimethylisoxazole core leads to the disappearance of the C4-H proton signal (observed at 5.89 ppm in the parent compound) and the appearance of the methylene and amine proton signals.



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Caption: Structure of **(3,5-Dimethylisoxazol-4-yl)methylamine** with ¹H NMR assignments.

The following diagram illustrates the general workflow for ^1H NMR analysis.



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Caption: Workflow for ^1H NMR Analysis.

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References

- 1. 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE | 131052-47-6 [chemicalbook.com]
- 2. To cite this document: BenchChem. [^1H NMR Analysis of (3,5-Dimethylisoxazol-4-yl)methylamine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166683#1h-nmr-analysis-of-3-5-dimethylisoxazol-4-yl-methylamine>

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